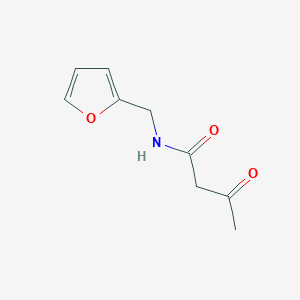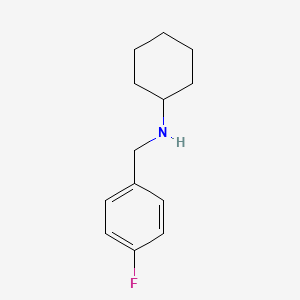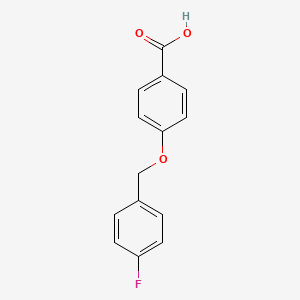![molecular formula C14H8F3N3O2 B1331923 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 712319-09-0](/img/structure/B1331923.png)
7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a core structure found in various pharmacologically active compounds. This particular derivative features a difluoromethyl group at the 7-position and a 4-fluorophenyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core, along with a carboxylic acid functionality at the 3-position.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with fluorinated 1,3-diketones or β-diketones. For instance, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has been achieved by reacting 3(5)aminopyrazoles with 1,3-diketones containing a CF3 group . Similarly, the synthesis of 7-polyfluoroalkyl derivatives has been reported using lithium enolates of fluorine-containing β-diketones . Although the specific synthesis of the compound is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using techniques such as X-ray diffraction analysis. For example, the structure of a 3-bromo-2-methyl-5-phenyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine was established through this method . The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has also been determined, providing insights into the arrangement of substituents around the pyrazolo[1,5-a]pyrimidine core .
Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine scaffold is amenable to various chemical reactions, which allow for the introduction of different substituents. For instance, SNAr type reactions have been used to introduce substituents at the C-5 position, while Suzuki–Miyaura cross-coupling has been employed for arylation at the C-3 position . The regioselectivity of N-alkylation of pyrazolo[1,5-a]pyrimidine derivatives can be tuned by the carboxy function, leading to selective alkylation at different positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by the nature and position of substituents on the core structure. The introduction of fluorine atoms, for example, can significantly affect the compound's lipophilicity, metabolic stability, and potential for hydrogen bonding. The presence of a carboxylic acid group contributes to the compound's acidity and solubility profile. Spectroscopic studies, including NMR, have been used to establish characteristic chemical shifts for atoms in the pyrimidine ring and its substituents . Additionally, the crystal structure analysis provides information on the dihedral angles between substituents and the core ring, as well as the presence of weak hydrogen bonds that can influence the compound's solid-state packing .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : A study by Liu et al. (2016) focused on synthesizing a compound structurally similar to the one . They investigated the biological activity of this compound, finding it to have effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Regioselective Synthesis : Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the regioselectivity of N-alkylation in these derivatives (Drev et al., 2014).
Angiotensin II Receptor Antagonists : A study by Shiota et al. (1999) reported on derivatives of pyrazolo[1,5-a]pyrimidine as potent angiotensin II receptor antagonists. They highlighted the importance of the methyl substituent at the 3-position for potent in vivo activity (Shiota et al., 1999).
Synthesis and Kinase Inhibition : Jismy et al. (2020) described the synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. They designed trifluoromethylated analogues of potent Pim1 kinase inhibitors (Jismy et al., 2020).
Synthesis and Antituberculosis Activity : Ju et al. (2015) synthesized diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, a derivative of the compound , and found it to possess moderate antituberculosis activity (Ju et al., 2015).
Antimicrobial Activity : Abdallah and Elgemeie (2022) aimed to synthesize novel pyrazolo[1,5-a]pyrimidines and evaluate their antimicrobial activity. They found some of these compounds to be potent inhibitors of RNA polymerase and showed good antimicrobial activity (Abdallah & Elgemeie, 2022).
Eigenschaften
IUPAC Name |
7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-8-3-1-7(2-4-8)10-5-11(12(16)17)20-13(19-10)9(6-18-20)14(21)22/h1-6,12H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMQXYPFYYFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)



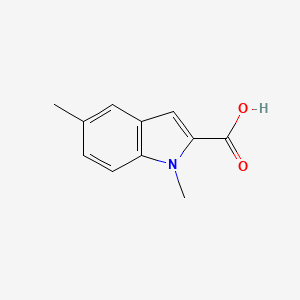
![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)


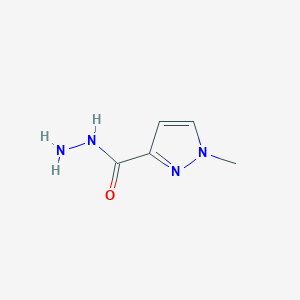
![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)
